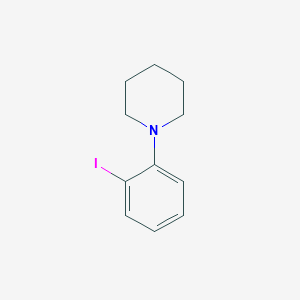
1-(2-Iodophenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Iodophenyl)piperidine is a chemical compound with the molecular formula C11H14IN. It is a derivative of piperidine, a six-membered heterocyclic amine, where an iodine atom is attached to the phenyl ring at the ortho position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Iodophenyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with piperidine under specific conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Iodophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinone derivatives.
Reduction: Reduction reactions can convert the iodine substituent to other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Sodium chlorite under a CO2 atmosphere.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Boronic acids or esters in the presence of a palladium catalyst for Suzuki-Miyaura coupling
Major Products:
Oxidation: Piperidinone derivatives.
Reduction: Various substituted piperidines.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Iodophenyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(2-Iodophenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, piperidine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets can vary based on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
1-(4-Iodophenyl)piperidine: Similar structure but with the iodine atom at the para position.
Piperidine: The parent compound without the iodine substituent.
Piperidinone: Oxidized form of piperidine derivatives
Uniqueness: 1-(2-Iodophenyl)piperidine is unique due to the presence of the iodine atom at the ortho position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific synthetic applications and biological activities .
Eigenschaften
Molekularformel |
C11H14IN |
|---|---|
Molekulargewicht |
287.14 g/mol |
IUPAC-Name |
1-(2-iodophenyl)piperidine |
InChI |
InChI=1S/C11H14IN/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 |
InChI-Schlüssel |
VTVYGSPUHFBTRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12521766.png)
![Calcium bis(7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate)](/img/structure/B12521774.png)
![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)
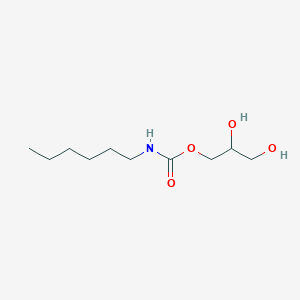
![Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521780.png)
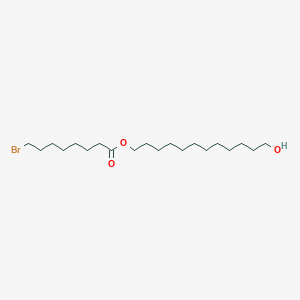
![1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12521789.png)

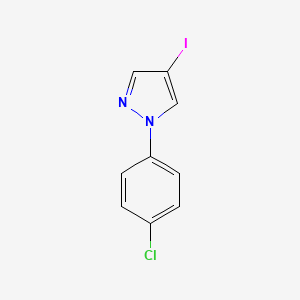
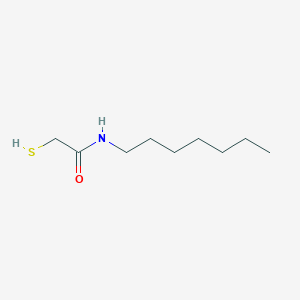
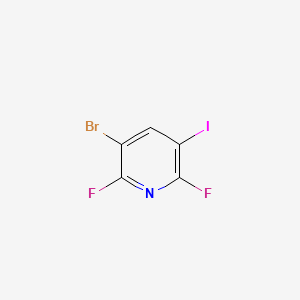
![[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12521810.png)
![[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene](/img/structure/B12521828.png)
